molecular formula C18H25N3O4 B6611173 N'-[(tert-butoxy)carbonyl]-N-(1H-indol-5-yl)(tert-butoxy)carbohydrazide CAS No. 2763776-78-7

N'-[(tert-butoxy)carbonyl]-N-(1H-indol-5-yl)(tert-butoxy)carbohydrazide

Cat. No. B6611173
CAS RN: 2763776-78-7
M. Wt: 347.4 g/mol
InChI Key: VWOBKHOYMLYGNE-UHFFFAOYSA-N
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Description

N-(tert-Butoxycarbonyl)-N-(1H-indol-5-yl)(tert-butoxy)carbohydrazide (NBIC) is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that is used in a variety of laboratory experiments and has been studied for its biochemical and physiological effects. NBIC has been found to be an effective tool for synthesizing compounds, as well as for studying the mechanism of action and biochemical and physiological effects of these compounds.

Scientific Research Applications

N'-[(tert-butoxy)carbonyl]-N-(1H-indol-5-yl)(tert-butoxy)carbohydrazide has been used in a variety of scientific research applications, including the synthesis of compounds, the study of the mechanism of action of these compounds, and the study of their biochemical and physiological effects. It has been used in the synthesis of indole derivatives, as well as in the synthesis of heterocyclic compounds such as quinolines, indoles, and pyridines. It has also been used in the synthesis of peptides, such as insulin and growth hormone. Additionally, it has been used in the synthesis of biologically active compounds, such as antibiotics and antifungals.

Mechanism Of Action

The mechanism of action of N'-[(tert-butoxy)carbonyl]-N-(1H-indol-5-yl)(tert-butoxy)carbohydrazide is not fully understood. However, it is believed that it acts as a catalyst in the synthesis of compounds, as well as in the study of their biochemical and physiological effects. It is believed that it acts as a proton donor, which allows it to facilitate the formation of bonds between molecules. Additionally, it is believed that it acts as a nucleophile, which allows it to react with other molecules and form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of N'-[(tert-butoxy)carbonyl]-N-(1H-indol-5-yl)(tert-butoxy)carbohydrazide are not fully understood. However, it has been found to have an inhibitory effect on the activity of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. Additionally, it has been found to have an inhibitory effect on the activity of some hormones, such as insulin. Furthermore, it has been found to have an inhibitory effect on the activity of some neurotransmitters, such as serotonin.

Advantages And Limitations For Lab Experiments

The advantages of using N'-[(tert-butoxy)carbonyl]-N-(1H-indol-5-yl)(tert-butoxy)carbohydrazide in lab experiments include its versatility, as it can be used to synthesize a variety of compounds. Additionally, it is relatively easy to obtain, as it can be purchased from many chemical suppliers. Furthermore, it is relatively safe to use, as it does not have any known toxic effects. The main limitation of using N'-[(tert-butoxy)carbonyl]-N-(1H-indol-5-yl)(tert-butoxy)carbohydrazide in lab experiments is that it is not very stable and can degrade over time.

Future Directions

The future directions of research on N'-[(tert-butoxy)carbonyl]-N-(1H-indol-5-yl)(tert-butoxy)carbohydrazide include further investigating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research should be conducted to explore its potential applications in the synthesis of other compounds, as well as its potential uses in the treatment of various diseases. Furthermore, further research should be conducted to explore its potential uses in drug delivery systems, as well as its potential uses in the development of new drugs.

Synthesis Methods

N'-[(tert-butoxy)carbonyl]-N-(1H-indol-5-yl)(tert-butoxy)carbohydrazide is synthesized through a three-step process. The first step involves the condensation of 1H-indole-5-carbaldehyde with tert-butyl isocyanate to form N-tert-butyl-N-(1H-indol-5-yl) carbamate. The second step involves the reaction of N-tert-butyl-N-(1H-indol-5-yl) carbamate with hydrazine hydrate to form N-tert-butyl-N-(1H-indol-5-yl)(tert-butoxy)carbohydrazide. The third step involves the hydrolysis of N-tert-butyl-N-(1H-indol-5-yl)(tert-butoxy)carbohydrazide to form N-tert-butyl-N-(1H-indol-5-yl)(tert-butoxy)carbamate.

properties

IUPAC Name

tert-butyl N-(1H-indol-5-yl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-17(2,3)24-15(22)20-21(16(23)25-18(4,5)6)13-7-8-14-12(11-13)9-10-19-14/h7-11,19H,1-6H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOBKHOYMLYGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN(C1=CC2=C(C=C1)NC=C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(tert-butoxy)carbonyl]-N-(1H-indol-5-yl)(tert-butoxy)carbohydrazide

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